![molecular formula C7H9NO B2551462 (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile CAS No. 1727-96-4](/img/structure/B2551462.png)

(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

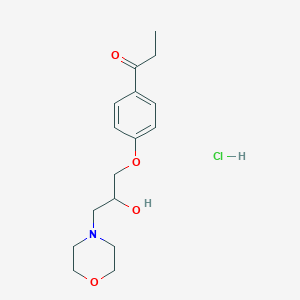

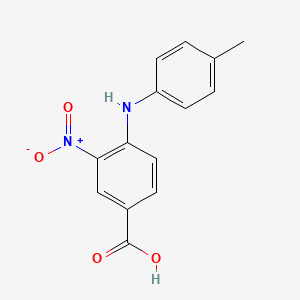

“(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile” is a chemical compound with the molecular formula C8H11N . It is also known as 2-Norbornanecarbonitrile .

Molecular Structure Analysis

The molecular structure of “(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile” can be analyzed using its InChI code and SMILES string . These codes provide a unique representation of the compound’s structure, including its stereochemistry.

Wissenschaftliche Forschungsanwendungen

Construction of Bicyclic Systems

A novel method for constructing a 7-oxabicyclo[2.2.1]heptane skeleton was developed, utilizing cis-3,4-epoxy-1-cyclohexanol derivatives prepared from 3-cyclohexen-1-ol derivatives via stereoselective epoxidation. This method, involving heating with lithium iodide in propionitrile, transforms the cis-epoxy alcohol into the 7-oxabicyclo[2.2.1]heptane derivative in high yield, indicating its potential for synthesizing complex bicyclic structures efficiently (Iwakura et al., 2017).

Synthesis of Novel Epibatidine Analogues

The synthesis of epibatidine analogues was achieved through a straightforward one-pot method for synthesizing 7-azabicyclo[2.2.1]heptane-1-carbonitriles, starting from cyclohexanones. This method highlights the capability of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile to serve as a precursor in the synthesis of complex nitrogen-containing compounds, offering insights into its applicability in pharmaceutical research (Heugebaert et al., 2010).

Gas Hydrate Promotion

A study on oxabicyclic compounds, including 7-oxabicyclo[2.2.1]heptane, as novel promoters for gas hydrates demonstrated their potential in engineering and scientific research. These compounds significantly improve the thermodynamic stability of gas hydrate systems, suggesting their utility in hydrate-based technologies (Seol et al., 2020).

Enantiomerically Pure Compounds

The preparation of enantiomerically pure 1-methyl-7-oxabicyclo[2.2.1]heptan-2-one from (±)-1 demonstrates the significance of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile in the synthesis of chiral building blocks for terpenoids, highlighting its role in the total synthesis of complex natural products (Yu, 2005).

Anti-HIV Activity

A study synthesizing 7-oxabicyclo[2.2.1]heptane-3-alkoxyl-carbonyl-2-dicarboxylic acids from 7-oxabicyclo[2.2.1]heptane-5-ene-2,3-dicarboxylic acid showed potential anti-HIV-1 activity. This suggests the compound's utility in developing therapeutic agents against HIV (Song Dan-qing, 2009).

Safety And Hazards

Bicyclo[2.2.1]heptane-2-carbonitrile, a similar compound, is classified as an extremely hazardous substance in the United States as defined in Section 302 of the U.S. Emergency Planning and Community Right-to-Know Act (42 U.S.C. 11002), and is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities .

Eigenschaften

IUPAC Name |

(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-3H2/t5-,6-,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCKWJNQKNADLU-LYFYHCNISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1O2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C[C@H]1O2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2551379.png)

![(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone](/img/structure/B2551387.png)

![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2551391.png)

![[1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2551394.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2551396.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2551397.png)